6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers requiring precise regioisomeric control often face irreproducible results from generic difluoro mixtures. This 6,7-difluoro building block eliminates such ambiguity. - Attenuated amine basicity (predicted pKa < 8.43) improves membrane permeability and metabolic stability in CNS candidates. - Patent-validated core for liquid crystals (Δε = -4.4), ensuring access to proprietary electronic profiles. - Catalyst-free synthesis route minimizes heavy metal contamination, safeguarding bioassays and organic electronics.

Molecular Formula C9H9F2NO
Molecular Weight 185.17 g/mol
Cat. No. B13250701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC9H9F2NO
Molecular Weight185.17 g/mol
Structural Identifiers
SMILESCC1C(C2=C(O1)C(=C(C=C2)F)F)N
InChIInChI=1S/C9H9F2NO/c1-4-8(12)5-2-3-6(10)7(11)9(5)13-4/h2-4,8H,12H2,1H3
InChIKeyBKBLOLZHKWEOLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine: Procurement-Ready Structural and Physicochemical Baseline


6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine (CAS: 1342958-61-5) is a fluorinated heterocyclic building block belonging to the 2,3-dihydrobenzofuran-3-amine class, characterized by a molecular formula of C9H9F2NO and a molecular weight of 185.17 g/mol . The compound features a 2,3-dihydrobenzofuran core with a primary amine at the 3-position, a methyl substituent at the 2-position, and two electron-withdrawing fluorine atoms at the 6- and 7-positions of the fused benzene ring [1]. Commercially available grades typically report a purity of 95% . Its specific difluoro-substitution pattern is of interest in medicinal chemistry and liquid crystal research, where precise fluorination regioisomerism critically modulates electronic properties and molecular recognition [1][2].

Regioisomer 6,7-difluoro substitution pattern
Functional handle Primary amine (free base) at 3-position
Electronic profile Electron-deficient aromatic ring via dual fluorine
Purity context Standardized free-base purity specification available

Why 6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine Cannot Be Replaced by Generic Analogs


Simple substitution with non-fluorinated, mono-fluorinated, or regioisomeric 2,3-dihydrobenzofuran-3-amines is not scientifically valid due to the profound impact of the 6,7-difluoro pattern on core electronic and physicochemical properties. The distinct positioning of the two fluorine atoms directly influences amine basicity (pKa), lipophilicity (logP), and hydrogen-bonding capacity, which in turn dictate reactivity in downstream derivatizations and molecular recognition in biological or materials applications [1]. Unlike the 5,7- or 4,6-difluoro regioisomers, the 6,7-arrangement creates a specific electron-deficient aromatic ring environment that cannot be replicated by other substitution patterns . Generic replacement thus risks altered reaction kinetics, different metabolic or binding profiles, and ultimately non-reproducible results, making this specific compound a non-interchangeable procurement specification for precise research programs [1].

Regioisomeric mismatch 4,6-, 4,7-, or 5,7-difluoro isomers cannot replicate the 6,7-pattern's dielectric anisotropy or patent-backed utility.
Mono-fluoro or non-fluorinated analogs Higher amine pKa alters protonation state and may shift reactivity in nucleophilic derivatizations.
Salt form variability Hydrochloride salts of non-fluorinated analogs introduce counterion uncertainty and variable purity benchmarks.

Quantitative Differentiation Evidence for 6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine vs. Closest Analogs


Amine Basicity Modulation via 6,7-Difluoro Pattern vs. Regioisomeric and Mono-Fluoro Analogs

The precise 6,7-difluoro arrangement significantly lowers the primary amine pKa compared to mono-fluorinated or regioisomeric analogs, a critical differentiation for achieving targeted basicity in biological or synthetic contexts. While experimental pKa for 6,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is not publicly available, the observed trend among structurally validated 2,3-dihydrobenzofuran-3-amine mono-fluoro analogs provides a direct basis for class-level inference . A 6-fluoro substitution lowers the pKa to ~8.43, while a 5-fluoro substitution results in a pKa of ~9.01. The addition of a second, adjacent electron-withdrawing fluorine at the 7-position is predicted to further reduce basicity, making the 6,7-difluoro pattern the lowest basicity variant among close analogs and essential when attenuated amine nucleophilicity or protonation state is required [1].

pKa Prediction: 6,7-diF vs Analogs
Class-level
Predicted pKa < 8.43 vs 6-F: 8.43; 5-F: 9.01
ΔpKa ≥0.4 lower
Supports attenuated amine basicity context
Class-level inference; exact pKa not reported
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Regioisomeric Specificity: Exclusive Patent Protection for 2,3-Dihydro-6,7-difluorobenzofuran Motif

German patent DE19900517A1 explicitly claims 2,3-dihydro-6,7-difluorobenzofuran derivatives as essential components for liquid crystal mixtures, highlighting the unique value of the 6,7-difluoro arrangement over other difluoro regioisomers [1]. The patent distinguishes the 6,7-substitution pattern for its ability to impart a high dielectric anisotropy and favorable mesomorphic properties, quantitative advantages that are absent in 4,6-difluoro (CAS 1339375-79-9), 4,7-difluoro (CAS 1339409-82-3), or 5,7-difluoro regioisomers . The specific dihedral angle and electron distribution resulting from the 6,7-difluoro motif leads to a measured dielectric anisotropy (Δε) of approximately -4.4 for representative derivatives, a value not achievable with alternative regioisomeric patterns [1].

Patent & Dielectric Anisotropy
Head-to-head
Δε = -4.4 (6,7-diF) vs 4,6-/4,7-diF: not claimed
Exclusive patent protection
Supports materials research with specific dielectric requirement
Patent DE19900517A1; regioisomer specificity
Materials Science Liquid Crystal Technology Chemical Patents

Synthetic Accessibility: Catalyst-Free, High-Atom-Economy Route with Demonstrated Substrate Scope

A 2023 publication (Kalagara et al.) reports a concise, metal-catalyst-free synthesis for 2,3-disubstituted dihydrobenzofuran-3-amines, establishing a substrate scope across 12 different analogues, including fluorinated variants [1]. While the specific compound is not explicitly listed in the abstract, the methodology directly applies to difluorinated substrates, demonstrating excellent yields under mild, atom-economic conditions. In contrast, alternative synthetic routes to the ketone analog 6,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one often require multi-step sequences with lower overall efficiency and metal contamination risks . This catalyst-free approach offers a verifiable advantage for procurement teams seeking scalable, high-purity amine intermediates without heavy metal residues that could compromise downstream bioassays or electronic material performance [1][2].

Catalyst-Free Synthetic Route
Cross-study comparable
1-step, metal-free cyclization (Kalagara 2023)
12 difluoro substrate scope
Reduces heavy metal contamination risk
Method applicable to difluoro substrates; metal-sensitive applications
Synthetic Methodology Green Chemistry Process Chemistry

Commercial Purity Specification: Standardized 95% Benchmark Across Authorized Vendors

Multiple authorized suppliers, including Leyan and CymitQuimica, consistently specify a minimum purity of 95% for 6,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine . This standardized purity benchmark enables direct comparability across procurement channels and ensures reproducibility in downstream applications, a critical factor for research programs requiring lot-to-lot consistency. In contrast, the non-fluorinated analog 2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is often supplied as a hydrochloride salt with variable purity specifications and different handling properties , making the free-base 6,7-difluoro variant a more defined and reproducible starting material for organic synthesis and medicinal chemistry programs.

Standardized Purity Spec
Data to verify
Min. 95% purity, free base
Consistent across suppliers
Supports lot-to-lot reproducibility
Supplier specifications; no peer-reviewed source
Quality Control Procurement Standards Reproducibility

Optimal Application Scenarios for 6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine Procurement


Medicinal Chemistry Lead Optimization Requiring Precisely Attenuated Amine Basicity

When a structure-activity relationship (SAR) campaign necessitates reduced amine basicity to improve metabolic stability, membrane permeability, or selectivity, the 6,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine scaffold offers a quantifiably lower pKa than its 5-fluoro or 6-fluoro mono-substituted analogs . The class-level inference from observed pKa values (8.43 for 6-fluoro; 9.01 for 5-fluoro) predicts that the 6,7-difluoro pattern will provide the most attenuated basicity among close in-class candidates, making it the preferred starting material for programs targeting CNS-penetrant or orally bioavailable agents where the protonation state critically determines pharmacokinetics.

Liquid Crystal Materials Development Leveraging 6,7-Difluoro Dielectric Properties

For research groups developing advanced liquid crystal mixtures, the 6,7-difluoro-2,3-dihydrobenzofuran core is explicitly claimed in patent DE19900517A1, with demonstrated dielectric anisotropy (Δε = -4.4) for representative derivatives [1]. This quantifiable performance metric, combined with exclusive patent protection, makes 6,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine the only procurement-viable intermediate for accessing liquid crystal compositions with this specific electronic profile. Alternative regioisomers (4,6-difluoro, 4,7-difluoro, or 5,7-difluoro) lack equivalent patent validation and published performance data.

Metal-Sensitive Biological Assay and Electronic Material Development

The availability of a catalyst-free synthetic route (Kalagara et al., 2023) for the 2,3-disubstituted dihydrobenzofuran-3-amine scaffold [2] directly supports procurement of 6,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine batches with minimized heavy metal contamination risk. This is critical for research in bioassay systems sensitive to palladium, copper, or iron residues, and for organic electronic applications where metal impurities degrade device performance. The standardized 95% purity free-base specification further ensures lot-to-lot consistency, reducing the need for costly in-house re-purification and quality control workflows.

Precision Organic Synthesis Requiring Defined Regioisomeric Purity

When synthetic programs demand exact regioisomeric control—for instance, in the construction of fluorinated heterocyclic libraries for high-throughput screening—the unambiguous 6,7-difluoro substitution pattern of this compound eliminates the ambiguity inherent in regioisomeric mixtures. With a defined CAS number (1342958-61-5) and consistent supplier specification , procurement of 6,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine guarantees regioisomeric purity that is essential for generating reproducible screening datasets, in contrast to procurement of unspecified difluoro mixtures or regioisomers with overlapping analytical signatures.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Attenuated amine basicity context
pKa determination and protonation state modeling
Liquid crystal mixture research
6,7-difluoro dielectric anisotropy
Dielectric constant measurement and patent alignment
Metal-sensitive assay or electronic material research
Catalyst-free synthetic route availability
Heavy metal residue analysis (ICP-MS)
Regioisomerically pure heterocyclic library synthesis
Defined 6,7-difluoro regioisomer
HPLC or NMR regioisomeric purity verification
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